Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd
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Overview
Description
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrimidine ring, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing less toxic solvents and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using Pd/C can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Solvents: Ethanol (EtOH), dimethylformamide (DMF)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, leading to altered gene expression and induction of apoptosis in cancer cells. The molecular targets include HDAC1-3 isoforms, which are crucial for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chidamide: Another HDAC inhibitor with a similar mechanism of action but different structural features.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Romidepsin: Another HDAC inhibitor with a distinct chemical structure but similar therapeutic applications.
Uniqueness
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd stands out due to its specific structural configuration, which may offer unique binding properties and efficacy profiles compared to other HDAC inhibitors. Its potential for selective inhibition of HDAC1-3 isoforms makes it a promising candidate for further research and development .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd is a notable example that has been studied for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
1. Overview of Benzamide Derivatives
Benzamide compounds are characterized by the presence of a benzene ring attached to an amide functional group. They have been widely studied for their roles as enzyme inhibitors, particularly in cancer and neurological disorders. The specific compound has been synthesized with modifications aimed at enhancing its pharmacological properties.
The biological activity of benzamide derivatives often involves modulation of enzyme activity or interaction with specific receptors. The compound N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has shown promise in the following areas:
- Enzyme Inhibition : Similar benzamide compounds have been reported to inhibit histone deacetylases (HDACs), which play critical roles in cancer progression and neurodegenerative diseases. For instance, 4-[bis-(2-chloroethyl)-amino]-benzamide was identified as a potent HDAC3 inhibitor with an IC50 value of 95.48 nM .
- Potassium Channel Modulation : Some benzamides have been identified as KCNQ channel openers, which are relevant in the treatment of epilepsy and pain . Although specific data on the target compound's interaction with these channels is limited, structural similarities suggest potential activity.
3. Efficacy in Biological Assays
The biological efficacy of N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has been assessed through various assays:
Table 1: Biological Activity Summary
Activity | IC50/EC50 Value | Reference |
---|---|---|
HDAC Inhibition | 95.48 nM | |
KCNQ Channel Activation | EC50 = 0.38 µM | |
Antitumor Activity | IC50 = 1.30 µM |
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzene ring and the amide group can significantly influence potency and selectivity:
- Fluorine Substitution : The presence of fluorine in the para position (as seen in this compound) often enhances lipophilicity and metabolic stability.
- Pyrimidine Core : The incorporation of a pyrimidine ring contributes to the compound's ability to interact with various biological targets, potentially enhancing its therapeutic profile.
5. Case Studies
Recent studies have highlighted the potential of benzamide derivatives in clinical settings:
- In one study focusing on HDAC inhibitors, various benzamide compounds were evaluated for their antiproliferative effects against solid tumors. The lead compound exhibited significant tumor growth inhibition in xenograft models .
- Another investigation into KCNQ channel openers demonstrated that certain benzamides could effectively reduce seizure activity in animal models .
Properties
CAS No. |
176379-32-1 |
---|---|
Molecular Formula |
C19H17FN4O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-2-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C19H17FN4O5/c1-23-18(27)15(22-17(26)13-9-12(29-2)7-8-14(13)25)16(21)24(19(23)28)11-5-3-10(20)4-6-11/h3-9,25H,21H2,1-2H3,(H,22,26) |
InChI Key |
JFBBHHJEWVELCB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Synonyms |
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hydroxy-5-methoxy- |
Origin of Product |
United States |
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